molecular formula C11H9NO3 B2541905 2-Methoxyquinoline-6-carboxylic acid CAS No. 99472-03-4

2-Methoxyquinoline-6-carboxylic acid

Cat. No.: B2541905
CAS No.: 99472-03-4
M. Wt: 203.197
InChI Key: QIVQFJMYODEUNM-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the second position and a carboxylic acid group at the sixth position on the quinoline ring.

Scientific Research Applications

2-Methoxyquinoline-6-carboxylic acid has numerous applications in scientific research:

Safety and Hazards

The safety information for 2-Methoxyquinoline-6-carboxylic acid indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline and its derivatives, including 2-Methoxyquinoline-6-carboxylic acid, have various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of new strategies for the synthesis of quinoline derivatives and their evaluation for various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinoline-6-carboxylic acid typically involves the methoxylation of quinoline derivatives followed by carboxylation. One common method includes the reaction of 2-methoxyaniline with diethyl ethoxymethylenemalonate under reflux conditions to form the intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

    Reduction: Reduction reactions can convert it into 2-methoxyquinoline.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Methylquinoline-6-carboxylic acid
  • 6-Methoxyquinoline-4-carboxylic acid
  • 2-Chloroquinoline-3-carbaldehyde

Comparison: 2-Methoxyquinoline-6-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring. This combination imparts distinct chemical properties and biological activities compared to its analogs. For instance, the methoxy group enhances its solubility and reactivity, while the carboxylic acid group contributes to its ability to form salts and esters .

Properties

IUPAC Name

2-methoxyquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-5-3-7-6-8(11(13)14)2-4-9(7)12-10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVQFJMYODEUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99472-03-4
Record name 2-methoxyquinoline-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyl lithium (63 cm3 of a 1.6M solution in hexane) was added dropwise to a stirred solution of 6-bromo-2-methoxyquinoline (20 g) in THF (250 cm3) at -70° under nitrogen. After 0.5 hours, solid carbon dioxide (50 g) was added, the solution was allowed to warm to room temperature, and volatile material was removed in vacuo. The residue was partitioned between dichloromethane (100 cm3) and water (100 cm3), the aqueous phase was separated and acidified to pH 3.5 with 5M hydrochloric acid. The precipitated solid was filtered and dried (14.2 g). Recrystallisation of a small portion from isopropanol afforded 2-methoxyquinoline-6-carboxylic acid, m.p. 220°-222°.
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